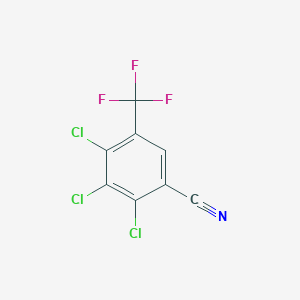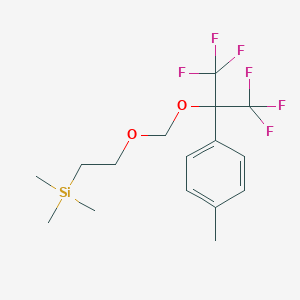
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride (PFPBT) is a fluorinated compound with a wide range of applications in the chemical, pharmaceutical, and industrial sectors. It is used as a solvent for various organic and inorganic compounds, as a reagent in the synthesis of pharmaceuticals and other organic compounds, and as a catalyst in various chemical reactions. PFPBT has also been used in the production of polymers, plastics, and other industrial materials.
Applications De Recherche Scientifique
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride has been used in a variety of scientific research applications, including spectroscopic studies, drug delivery, and chemical synthesis. It has been used to study the structure and reactivity of organic compounds, to investigate the structure and dynamics of proteins and other biological molecules, and to study the structure and reactivity of polymers and other materials. 4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride has also been used in the synthesis of pharmaceuticals and other organic compounds, and as a catalyst in various chemical reactions.
Mécanisme D'action
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride is a fluorinated compound that can act as a Lewis acid catalyst, meaning it can interact with electron-rich sites on molecules, such as double and triple bonds, to facilitate chemical reactions. This makes it useful in the synthesis of pharmaceuticals and other organic compounds, and as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride is a fluorinated compound, and as such, it is not expected to have any significant biochemical or physiological effects. However, it has been reported to have some minor toxicological effects in laboratory animals, including changes in liver enzyme activity and increased levels of certain metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low volatility and a low boiling point. It is also a non-toxic compound and is relatively non-reactive with other compounds. However, 4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride is a relatively expensive compound, and it can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for the use of 4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride. It could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and it could be used as a solvent for various organic and inorganic compounds. It could also be used in the production of polymers, plastics, and other industrial materials. Additionally, further research could be conducted to investigate the potential toxicological effects of 4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride.
Méthodes De Synthèse
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride can be synthesized using a variety of methods, including the reaction of 2,2,3,3,3-pentafluoropropan-1-ol with bromotrifluoromethane, the reaction of trifluorobenzene with 2,2,3,3,3-pentafluoropropene, and the reaction of trifluorobenzene with 4-bromo-2,2,3,3,3-pentafluoropropanol. The synthesis of 4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride from trifluorobenzene and 2,2,3,3,3-pentafluoropropene is the most common method used for commercial production.
Propriétés
IUPAC Name |
1-(2,2,3,3,3-pentafluoropropyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8/c11-8(12,10(16,17)18)5-6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGONRGQDEGPNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














